molecular formula C15H9N3O8 B12524566 6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 656833-94-2

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B12524566
CAS No.: 656833-94-2
M. Wt: 359.25 g/mol
InChI Key: DFVKYIMARVQSGZ-UHFFFAOYSA-N
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Description

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by the presence of nitro groups and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2H-1,3-benzodioxole and nitrobenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of the benzodioxole reacts with the nitrobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including those involved in inflammation and microbial defense. Additionally, the benzodioxole ring can interact with enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(4-nitrobenzoyl)-N-phenyl-benzohydrazide
  • 6-Nitro-1-(4-nitrobenzoyl)-1H-indazole

Uniqueness

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both nitro groups and a benzodioxole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with molecular targets.

Biological Activity

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a benzodioxole core with nitro and benzoyl substituents, which contribute to its unique reactivity and biological profile. Its molecular formula is C17H13N3O7C_{17}H_{13}N_{3}O_{7} with a molecular weight of approximately 343.29 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The compound's ability to inhibit various cancer cell lines suggests potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation in multiple cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines (IL-6, TNF-α)
CytotoxicityInduces apoptosis in treated cells

The biological activity of the compound is primarily attributed to its interaction with specific cellular targets. Studies have shown that it can modulate signaling pathways involved in inflammation and cancer progression:

  • Inhibition of iNOS and COX-2 : The compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes in inflammatory responses .
  • Cytotoxic Effects : In vitro studies demonstrated that treatment with the compound led to significant cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these effects were found to be comparable to established anticancer agents .
  • Cytokine Modulation : The compound effectively reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : A study reported that treatment with the compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis. The treated cells showed a marked decrease in viability compared to controls .
  • Anti-inflammatory Activity Assessment : In a comparative study against dexamethasone, the compound demonstrated superior inhibition of TNF-α and IL-6 secretion at equivalent concentrations, underscoring its potential as an anti-inflammatory agent .

Properties

CAS No.

656833-94-2

Molecular Formula

C15H9N3O8

Molecular Weight

359.25 g/mol

IUPAC Name

6-nitro-N-(4-nitrobenzoyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H9N3O8/c19-14(8-1-3-9(4-2-8)17(21)22)16-15(20)10-5-12-13(26-7-25-12)6-11(10)18(23)24/h1-6H,7H2,(H,16,19,20)

InChI Key

DFVKYIMARVQSGZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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